molecular formula C16H10N2O4 B2918548 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione CAS No. 40462-01-9

2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione

Cat. No. B2918548
CAS RN: 40462-01-9
M. Wt: 294.266
InChI Key: MHFRNXKOCHLVJG-UHFFFAOYSA-N
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Description

“2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .


Chemical Reactions Analysis

Indane-1,3-dione is a versatile molecule that can undergo various chemical reactions . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . Specific chemical reactions involving “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” are not found in the retrieved papers.

Scientific Research Applications

Catalytic Properties and Chemical Reactions

Research into 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione and related compounds has explored their use in catalysis and as participants in chemical reactions. For instance, the compound has been implicated in reactions involving the synthesis of heteroleptic complexes, demonstrating its potential in creating materials with unique electronic and structural properties. These complexes have been studied for their electrocatalytic properties, particularly in reactions such as the oxygen evolution reaction (OER), highlighting the compound's role in facilitating environmentally significant chemical processes (Anamika et al., 2020).

Synthesis of Novel Compounds

The synthesis of novel compounds using 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione as a precursor or intermediate has been a significant area of research. Studies have demonstrated its utility in synthesizing spiro indane-1,3-dione pyrrolizidine compounds through 1,3-dipolar cyclo-addition reactions. These reactions showcase the compound's versatility in creating structurally complex and potentially bioactive molecules with high regio- and stereoselectivity (Gang Chen, Ya Wu, Xuefang Gu, 2011).

Chemosensor Development

Another application of this compound lies in the development of chemosensors. Substituted aryl hydrazones of β-diketones, closely related to 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, have been synthesized and used as chemosensors for detecting metal ions such as Co2+. These chemosensors exhibit reversible "on-off" sensing capabilities and highlight the compound's potential in environmental monitoring and biological applications (A. Subhasri, C. Anbuselvan, 2014).

Crystal Structure Analysis

The crystal structure and polymorphism of related compounds have been extensively studied, providing insights into the material properties influenced by molecular conformation. These studies are crucial for understanding the physical and chemical properties of materials based on 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione, which can inform their application in various fields, including pharmaceuticals and materials science (Lian Yu et al., 2000).

Biological Evaluations

Additionally, derivatives of 2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione have been synthesized and evaluated for their biological activities. These studies aim to explore the potential therapeutic uses of these compounds, including their antimicrobial, antifungal, and anticancer properties. This research underscores the compound's relevance not only in chemical synthesis but also in the development of new therapeutic agents (D. Giles, M. Prakash, K. V. Ramseshu, 2007).

Future Directions

Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione” may also have potential for future research and applications in these areas.

properties

IUPAC Name

3-hydroxy-2-[(4-nitrophenyl)iminomethyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-17-10-5-7-11(8-6-10)18(21)22/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEWVVLJJJPDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((4-Nitrophenyl)amino)methylene)indane-1,3-dione

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